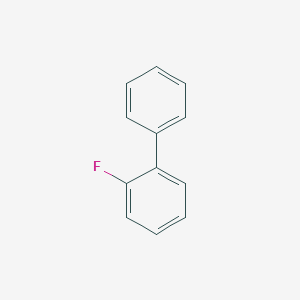

2-Fluorobiphenyl

Description

Properties

IUPAC Name |

1-fluoro-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLECYOQFQXJYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047744 | |

| Record name | 2-Fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-fluorobiphenyl appears as colorless crystals., Colorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

478 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.2452 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

321-60-8 | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluorobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC8Q87V4QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

164.3 °F (NTP, 1992) | |

| Record name | 2-FLUOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Fluorobiphenyl synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 2-Fluorobiphenyl: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, a key intermediate in the production of various pharmaceuticals and functional materials. The document details the mechanisms and experimental protocols for the most effective cross-coupling reactions, including Suzuki-Miyaura, Negishi, Stille, Hiyama, and Kumada couplings, as well as the Ullmann reaction.

Overview of Synthesis Pathways

The synthesis of this compound predominantly relies on transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them suitable for complex molecular synthesis. The choice of a specific pathway often depends on the availability of starting materials, desired yield, and tolerance to specific reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to several powerful methods for forming the biaryl bond in this compound. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biphenyl (B1667301) derivatives due to the stability and low toxicity of the boronic acid reagents. The reaction couples an organoboron compound (e.g., 2-fluorophenylboronic acid) with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a base.[1][2]

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[3][4] This is followed by transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base.[5] The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield this compound and regenerate the Pd(0) catalyst.[3][4]

Suzuki-Miyaura Coupling Catalytic Cycle

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6] This method is known for its high reactivity and functional group tolerance.

Mechanism: The mechanism is similar to other palladium-catalyzed couplings.[4] It starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. The subsequent step is transmetalation, where the organozinc reagent transfers its organic group to the palladium center.[7] Finally, reductive elimination of the diorganopalladium complex affords the biaryl product and regenerates the catalyst.[7]

Negishi Coupling Catalytic Cycle

Stille Coupling

The Stille reaction couples an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium.[8] Organostannanes are stable to air and moisture, but their toxicity is a significant drawback.[8]

Mechanism: The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst.[9] This is followed by transmetalation with the organostannane. The final step is reductive elimination, which forms the C-C bond of the biaryl and regenerates the Pd(0) catalyst.[9]

Stille Coupling Catalytic Cycle

Hiyama Coupling

The Hiyama coupling utilizes an organosilane as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide.[10] A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source or a base, to facilitate the transmetalation step.[1]

Mechanism: The mechanism follows the general cross-coupling pathway.[10] After the initial oxidative addition of the organic halide to Pd(0), the organosilane is activated to form a hypervalent silicon species. This activated species then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the resulting diorganopalladium(II) intermediate yields the biaryl product.[10]

Hiyama Coupling Catalytic Cycle

Kumada Coupling

The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile in a nickel- or palladium-catalyzed reaction with an organic halide.[11][12] The high reactivity of Grignard reagents can be both an advantage and a limitation, as it may lead to lower functional group tolerance.[13]

Mechanism: The catalytic cycle is analogous to other cross-coupling reactions.[14] It involves the oxidative addition of the organic halide to the low-valent metal center (Ni or Pd), followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to form the C-C bond.[14]

Kumada Coupling Catalytic Cycle

Copper-Catalyzed Reaction

Ullmann Reaction

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-mediated coupling of two aryl halides.[15][16] Traditional Ullmann reactions require high temperatures and stoichiometric amounts of copper, but modern variations have been developed with catalytic amounts of copper and milder conditions.[17]

Mechanism: The mechanism of the Ullmann reaction is still debated. One proposed pathway involves the formation of an organocopper intermediate via oxidative addition of the aryl halide to a Cu(I) species.[18] A second oxidative addition or a related process leads to a Cu(III) intermediate, which then undergoes reductive elimination to form the biaryl product and a Cu(I) species.[18][19]

References

- 1. organicreactions.org [organicreactions.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 4. Hiyama Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]

- 11. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]

- 12. Kumada coupling - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Stille Coupling [organic-chemistry.org]

- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 18. Kumada Coupling [organic-chemistry.org]

- 19. Kumada Coupling | NROChemistry [nrochemistry.com]

Spectroscopic Profile of 2-Fluorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorobiphenyl (CAS No. 321-60-8), a crucial intermediate in the synthesis of various pharmaceuticals and advanced materials. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.54 | m | - | Aromatic Protons |

| 7.45 - 7.40 | m | - | Aromatic Protons |

| 7.36 | m | - | Aromatic Protons |

| 7.29 | m | - | Aromatic Protons |

| 7.19 | m | - | Aromatic Protons |

| 7.14 | m | - | Aromatic Protons |

Note: Specific assignments of individual protons within the aromatic regions can be complex due to overlapping multiplets.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.2 (d, J = 245.5 Hz) | C-F |

| 135.8 | Aromatic C |

| 131.2 (d, J = 8.1 Hz) | Aromatic CH |

| 129.6 | Aromatic C |

| 129.5 | Aromatic CH |

| 128.9 | Aromatic CH |

| 128.2 | Aromatic CH |

| 124.5 (d, J = 3.7 Hz) | Aromatic CH |

| 123.4 (d, J = 14.2 Hz) | Aromatic C |

| 115.8 (d, J = 22.1 Hz) | Aromatic CH |

Note: The carbon attached to fluorine shows a characteristic doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | Aromatic C-H Stretch |

| 1580 | Medium | Aromatic C=C Stretch |

| 1480 | Strong | Aromatic C=C Stretch |

| 1450 | Strong | Aromatic C=C Stretch |

| 1230 | Strong | C-F Stretch |

| 750 | Strong | Ortho-disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Table 4: Major Peaks in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 172 | 100 | [M]⁺ (Molecular Ion) |

| 171 | 36.8 | [M-H]⁺ |

| 170 | 23.5 | [M-2H]⁺ or [M-H-H]⁺ |

| 152 | - | [M-HF]⁺ |

| 151 | - | [M-H-HF]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

2.1.1. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Data Processing: Fourier transformation of the Free Induction Decay (FID) with a line broadening of 0.3 Hz. The spectrum is referenced to the TMS signal at 0.00 ppm.

2.1.3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Data Processing: Fourier transformation of the FID with a line broadening of 1.0 Hz. The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Sample Preparation: A small amount of solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Measurement Mode: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Data Processing: The spectrum is background-corrected using a scan of the empty ATR crystal.

Mass Spectrometry (MS)

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40 - 500

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC, which separates the compound before it enters the MS source.

Visualizations

General Spectroscopic Analysis Workflow

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of 2-Fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluorobiphenyl, a key intermediate in the synthesis of various organic compounds, including the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479). This document details the compound's structural and physicochemical characteristics, spectroscopic data, and reactivity. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, and explores its relevance in drug development through its role in the synthesis of Flurbiprofen and its metabolic pathways. Visualizations of key biological pathways and experimental workflows are provided to facilitate understanding.

Physical and Chemical Characteristics

This compound is a fluorinated aromatic hydrocarbon. It presents as colorless to off-white crystals under standard conditions.[1] Its core structure consists of two phenyl rings linked by a carbon-carbon single bond, with a fluorine atom substituted at the ortho position of one of the rings.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F | [1][2] |

| Molecular Weight | 172.20 g/mol | [1][2] |

| Melting Point | 71-74 °C | [3][4][5][6][7] |

| Boiling Point | 248 °C (at 760 mmHg) | [1][3][4][5][6][7] |

| Density | 1.245 g/cm³ | [1][6][7] |

| Appearance | Colorless to off-white crystals | [1] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform (B151607), and methanol.[3][6][7][8][9] |

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table provides a summary of its key spectral features.

| Spectroscopic Technique | Key Features and Parameters |

| ¹H NMR | Spectra typically recorded in CDCl₃. Chemical shifts are influenced by the fluorine substituent and the biphenyl (B1667301) ring system.[10] |

| ¹³C NMR | Spectra typically recorded in CDCl₃. The carbon attached to the fluorine atom shows a characteristic coupling (¹JCF).[3][4] |

| Infrared (IR) Spectroscopy | C-F stretching and aromatic C-H and C=C stretching vibrations are prominent. Samples can be prepared as KBr pellets or as a melt.[3] |

| Mass Spectrometry (MS) | The molecular ion peak (m/z) is observed at approximately 172. GC-MS is a common analytical method. |

Reactivity and Stability

This compound is a stable compound under normal conditions.[6][7][8] It is incompatible with strong oxidizing agents.[6][7][8] As a simple aromatic halogenated organic compound, it is generally unreactive.[8][11] However, it can undergo electrophilic substitution reactions, though the fluorine atom can influence the regioselectivity of these reactions.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and can be employed for the synthesis of this compound.

Materials:

-

2-Bromofluorobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

To a dry round-bottom flask, add 2-bromofluorobenzene (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Flush the flask with nitrogen or argon for 10-15 minutes.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Synthesis of this compound via Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction provides an alternative route to unsymmetrical biaryls.[7]

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ice

Procedure:

-

Prepare a solution of 2-fluoroaniline in hydrochloric acid and cool it to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a two-phase system of benzene and an aqueous sodium hydroxide solution.

-

Slowly add the cold diazonium salt solution to the vigorously stirred benzene/NaOH mixture.

-

Continue stirring at low temperature for several hours.

-

Separate the organic layer, wash it with dilute acid and then water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent in an Erlenmeyer flask.[12][13]

-

If colored impurities are present, a small amount of activated charcoal can be added.

-

Hot filter the solution to remove any insoluble impurities.[12]

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.[12][13]

-

Further cool the flask in an ice bath to maximize crystal formation.[12]

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[12][13]

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[12][13]

-

Dry the crystals to obtain pure this compound.

Analytical Methods

-

¹H and ¹³C NMR:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[10]

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed.[14]

-

Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[14][15][16][17][18]

-

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[19][20][21][22][23]

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.[20][21][22][23]

-

Place the pellet in the IR spectrometer and acquire the spectrum.

-

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).[24]

-

Employ a temperature program, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at a rate of 10 °C/min.[25]

-

The mass spectrometer can be operated in electron ionization (EI) mode.

Role in Drug Development and Biological Interactions

This compound is a crucial building block in the synthesis of Flurbiprofen, a widely used NSAID.[5][9] Understanding its role in this context provides insight into its importance in medicinal chemistry.

Synthesis of Flurbiprofen

The synthesis of Flurbiprofen often involves the use of a this compound derivative as a key intermediate. The general workflow involves introducing a propionic acid moiety to the 4-position of the this compound core.

Caption: A simplified workflow for the synthesis of Flurbiprofen from a this compound derivative.

Mechanism of Action of Flurbiprofen and the Prostaglandin (B15479496) Pathway

Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[26] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2][8][11][26]

Caption: The prostaglandin synthesis pathway and the inhibitory action of Flurbiprofen.

Metabolism of Fluorinated Biphenyls

The metabolism of halogenated biphenyls, including fluorinated derivatives, is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[27] Studies on 4-halobiphenyls have shown that hydroxylation is a major metabolic pathway.[27] For 4-fluorobiphenyl, metabolism leads to the formation of hydroxylated metabolites.[27] The introduction of a fluorine atom can influence the rate and regioselectivity of metabolism, a key consideration in drug design to enhance metabolic stability.[28]

Caption: A simplified overview of the metabolic pathway of this compound.

Conclusion

This compound is a compound of significant interest due to its well-defined physical and chemical properties and its crucial role as a synthetic intermediate in the pharmaceutical industry. This guide has provided a detailed summary of its characteristics, along with practical experimental protocols for its synthesis and analysis. The exploration of its involvement in the synthesis of Flurbiprofen and its metabolic considerations highlights its importance in the field of drug development. The provided data and visualizations serve as a valuable resource for researchers and scientists working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound(321-60-8) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]

- 6. rsc.org [rsc.org]

- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]

- 10. This compound(321-60-8) 1H NMR spectrum [chemicalbook.com]

- 11. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. athabascau.ca [athabascau.ca]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. chem.washington.edu [chem.washington.edu]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. ckgas.com [ckgas.com]

- 18. thieme-connect.de [thieme-connect.de]

- 19. eng.uc.edu [eng.uc.edu]

- 20. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 21. shimadzu.com [shimadzu.com]

- 22. scienceijsar.com [scienceijsar.com]

- 23. youtube.com [youtube.com]

- 24. fishersci.com [fishersci.com]

- 25. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 26. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 27. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-Fluorobiphenyl in common organic solvents

An In-depth Technical Guide on the Solubility of 2-Fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound in common organic solvents. Due to its application as a synthesis intermediate for active pharmaceutical ingredients (APIs) like Flurbiprofen and in the development of microporous organic polymers, understanding its solubility is critical for process optimization, formulation, and analytical method development.[1]

Solubility Data

Comprehensive quantitative solubility data for this compound is not widely available in published literature. However, qualitative assessments have been reported across various chemical data sources. This information is crucial for initial solvent screening and selection in a laboratory setting. The available data is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Polar Protic | Alcohol (general) | Soluble | [2][3][4][5] |

| Methanol | Slightly Soluble | [3][4] | |

| Polar Aprotic | Dichloromethane | Soluble* | [6] |

| Nonpolar / Weakly Polar | Ether (general) | Soluble | [2][3][4][5] |

| Chloroform | Slightly Soluble | [3][4] | |

| Aqueous | Water | Insoluble | [2][3][4][5][7][8] |

*Inferred from its use as a solvent in a commercial analytical standard solution.

Overall, this compound is described as having moderate solubility in organic solvents.[9]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.[10]

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., ethanol, acetone, toluene)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Centrifuge or filtration apparatus with solvent-compatible syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis.[13][14][15]

Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[10]

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).[12]

-

Agitate the samples at a constant speed. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[12]

-

Allow the system to equilibrate for a sufficient period, typically between 24 and 72 hours. To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[10]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker.

-

Allow the vials to stand at the experimental temperature to let the excess solid settle.

-

Carefully separate the solid phase from the saturated liquid phase (supernatant). This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vial to pellet the undissolved solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter. It is recommended to pre-rinse the filter with a small amount of the saturated solution to saturate any potential binding sites on the filter membrane.[10]

-

-

-

Analysis:

-

Immediately after separation, accurately dilute a known aliquot of the clear supernatant with the appropriate solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[15]

-

Prepare a calibration curve using standards of known this compound concentrations to ensure accurate quantification.

-

-

Calculation:

-

Using the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent.

-

Express the final result in appropriate units, such as mg/mL, g/L, or mol/L.

-

The entire experiment should be performed in triplicate to ensure the reproducibility of the results.[12]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

References

- 1. ossila.com [ossila.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 321-60-8 [m.chemicalbook.com]

- 4. This compound | 321-60-8 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-氟联苯 溶液 2000 μg/mL in dichloromethane, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 321-60-8: this compound | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. researchgate.net [researchgate.net]

2-Fluorobiphenyl: A Technical Overview for Scientific Professionals

Introduction: 2-Fluorobiphenyl is a fluorinated aromatic compound with the chemical formula C₁₂H₉F.[1][2] It is a white to off-white crystalline solid at room temperature.[2] Structurally, it consists of two benzene (B151609) rings linked by a single bond, with a fluorine atom substituted at the ortho position of one of the rings.[2] This fluorine substitution imparts unique physicochemical properties that make this compound a valuable building block in organic synthesis and a useful tool in analytical chemistry.[3] It is particularly noted for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479), and its application as an internal standard in chromatographic analysis.[3][4]

Core Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 321-60-8 | [2] |

| Molecular Formula | C₁₂H₉F | [1][2] |

| Molecular Weight | 172.20 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 71-74 °C | |

| Boiling Point | 248 °C | |

| Density | 1.245 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | [4] |

| Flash Point | >230 °F | [6] |

Applications in Research and Development

This compound is a versatile compound with significant applications in both synthetic and analytical chemistry.

1. Intermediate for Active Pharmaceutical Ingredients (APIs): The this compound scaffold is a key structural motif in several pharmaceutical compounds. Its most prominent application is in the synthesis of Flurbiprofen, a widely used NSAID.[3] The fluorine atom can influence the metabolic stability and binding affinity of the final drug molecule.[3]

2. Organic Synthesis Building Block: Beyond its use in specific API syntheses, this compound serves as a versatile building block in broader organic synthesis. It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate more complex fluorinated biphenyl (B1667301) derivatives.[7] These derivatives are of interest in materials science and medicinal chemistry.

3. Internal Standard in Analytical Chemistry: Due to its chemical stability and the fact that it does not naturally occur in most environmental or biological samples, this compound is frequently used as an internal standard for the analysis of organic pollutants by gas chromatography-mass spectrometry (GC-MS).[4] Its distinct mass spectrum and retention time allow for accurate quantification of analytes in complex matrices.[8]

Experimental Protocols

Synthesis of 2-(this compound-4-yl)propionitrile (A Precursor to Flurbiprofen)

This protocol is adapted from a patented method for the synthesis of Flurbiprofen.[9] It describes the palladium-catalyzed decarboxylative coupling of 4-bromo-2-fluorobiphenyl (B126189) with potassium 2-cyanopropionate.

Materials:

-

4-bromo-2-fluorobiphenyl (10.04 g, 40 mmol)

-

Potassium 2-cyanopropionate (6.58 g, 48 mmol)

-

Diallylpalladium(II) chloride (0.0146 g, 0.040 mmol)

-

9,9-dimethyl-4,5-bis(di-tert-butylphosphino)xanthene (Xantphos) (0.0693 g, 0.120 mmol)

-

Mesitylene (B46885) (40 mL)

-

100 mL Schlenk flask

-

Magnetic stirrer

-

Oil bath

-

Schlenk line (for inert atmosphere)

Procedure:

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add diallylpalladium(II) chloride, Xantphos, 4-bromo-2-fluorobiphenyl, and potassium 2-cyanopropionate.

-

Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Under a positive flow of nitrogen, add 40 mL of mesitylene to the flask.

-

Place the flask in a preheated oil bath at 140 °C.

-

Stir the reaction mixture vigorously for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by column chromatography to yield 2-(this compound-4-yl)propionitrile as a white crystalline solid.

Use of this compound as an Internal Standard in GC-MS Analysis

This section outlines a general procedure for using this compound as an internal standard for the quantification of semi-volatile organic compounds in an environmental sample (e.g., soil extract).

Materials:

-

Sample extract (e.g., in dichloromethane)

-

This compound standard solution of known concentration (e.g., 100 µg/mL in dichloromethane)

-

Calibration standards containing known concentrations of the analytes of interest and a fixed concentration of this compound.

-

GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To a known volume of the sample extract, add a precise volume of the this compound internal standard solution.

-

Calibration: Prepare a series of calibration standards containing varying, known concentrations of the target analytes and the same fixed concentration of this compound as in the samples.

-

GC-MS Analysis: Inject the prepared samples and calibration standards into the GC-MS system. Operate the instrument in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for both the analytes and this compound.

-

Data Analysis:

-

For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the following formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

-

Calculate the average RF for each analyte across the calibration range.

-

For each sample, quantify the concentration of the analyte using the following formula: Concentrationanalyte = (Areaanalyte * ConcentrationIS) / (AreaIS * Average RF)

-

Visualizations

Caption: Synthetic pathway for a Flurbiprofen precursor.

Caption: Workflow for internal standard-based GC-MS analysis.

References

- 1. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]

- 2. This compound | 321-60-8 | Benchchem [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. This compound | 321-60-8 [chemicalbook.com]

- 5. This compound | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accustandard.com [accustandard.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Method for synthesis of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]

The Synthetic Versatility of 2-Fluorobiphenyl: A Technical Guide for Organic Chemists

Introduction

2-Fluorobiphenyl is a fluorinated aromatic compound that has emerged as a crucial building block in modern organic synthesis. Its unique structural features, characterized by the presence of a fluorine atom at the ortho position of one of the phenyl rings, impart distinct reactivity and properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The fluorine substituent can modulate the electronic properties of the biphenyl (B1667301) system, enhance metabolic stability, and influence the conformation of the molecule, making it a valuable synthon for medicinal chemists and material scientists.[2] This technical guide provides an in-depth overview of the key applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows.

Core Applications in Cross-Coupling Reactions

This compound is a versatile substrate for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of biaryl compounds. This compound and its derivatives can participate as either the halide or the boronic acid partner.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-2-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane (B91453) | 90 | 9 | High | [1] |

| 2 | 4-Bromo-2-fluorobiphenyl | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | Good | [3][4] |

| 3 | This compound-4-boronic acid | 4-Chloroanisole | Pd₂(dba)₃ (1.5), Ligand (3.0) | KF | Dioxane | 110 | - | 78 | |

| 4 | This compound-4-boronic acid | 3-Chloropyridine | Pd₂(dba)₃ (1.5), Ligand (3.0) | KF | Dioxane | 110 | - | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with a (Hetero)aryl Halide

This protocol is a representative example of the conditions often employed for Suzuki-Miyaura couplings involving fluorinated heteroaryl boronates, which can be adapted for this compound derivatives.

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-fluoropyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), the (hetero)aryl halide (1.0 mmol, 1.0 equiv.), and potassium fluoride (B91410) (3.0 mmol, 3.0 equiv.).

-

Catalyst Solution: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the appropriate phosphine (B1218219) ligand (0.03 mmol, 3.0 mol%) in a small amount of anhydrous dioxane.

-

Reaction Assembly: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe. Add the catalyst solution via syringe. Replace the septum with a Teflon screw cap and seal the vessel tightly.

-

Reaction Execution: Place the Schlenk tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers and wash with brine (25 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the pure coupled product.

Catalytic Cycle of Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction is instrumental in preparing aryl amines, which are prevalent in pharmaceuticals and organic materials.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene (B28343) | Reflux | 6 | 94 | [5] |

| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi | Toluene | 100 | 24 | High | [6] |

| 3 | 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | - | NaOtBu | Dioxane | 100 | 0.5 | 99 | [7] |

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This general protocol can be adapted for the amination of this compound derivatives.

-

Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

-

Reagent Addition: Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes. Then, add the aryl chloride (4.22 mmol, 1.0 equiv.) and the amine (6.33 mmol, 1.5 equiv.) in one portion.

-

Reaction Execution: Stir the resulting mixture at reflux for 6 hours, monitoring the reaction by GC or TLC.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water (10 mL). Wash the organic layer with water (10 mL) and brine (10 mL), then dry over Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Catalytic Cycle of Buchwald-Hartwig Amination

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The fluorine atom in this compound can act as a moderate directing group.

General Principle of Directed ortho-Metalation

Experimental Considerations for DoM of this compound

-

Base: Strong alkyllithium bases such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), or tert-butyllithium (B1211817) (t-BuLi) are typically used.[8]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are common.

-

Temperature: Reactions are usually conducted at low temperatures (-78 °C) to control reactivity and prevent side reactions.

-

Electrophiles: A wide range of electrophiles can be used to trap the aryllithium intermediate, including aldehydes, ketones, carbon dioxide, alkyl halides, and silyl (B83357) chlorides.[8]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. This compound can undergo acylation, typically at the para position of the unsubstituted ring due to steric hindrance from the ortho-fluoro substituent.

Experimental Protocol: Friedel-Crafts Acylation

This is a general procedure that can be adapted for the acylation of this compound.

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic compound (e.g., this compound, 0.050 mol) and a solvent such as methylene (B1212753) chloride.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice/water bath and add anhydrous aluminum chloride (AlCl₃, 0.055 mol, 1.1 equiv) portion-wise.

-

Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 0.055 mol, 1.1 equiv) dropwise over 10 minutes.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice (approx. 25 g) and concentrated HCl (15 mL). Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with methylene chloride.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄. Remove the solvent by rotary evaporation and purify the product by distillation or recrystallization.[9]

Synthesis of Bioactive Molecules and Advanced Materials

Synthesis of Flurbiprofen

This compound is a key precursor in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[8]

Synthetic Pathway to Flurbiprofen

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 2-Fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobiphenyl is a fluorinated aromatic compound utilized as an intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. An understanding of its thermal stability and degradation profile is critical for ensuring safe handling, processing, and storage, as well as for predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics, known hazardous decomposition products, and postulated degradation pathways based on studies of analogous halogenated biphenyls. Standardized experimental protocols for thermal analysis are also detailed to facilitate further research and characterization.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is essential before assessing its thermal stability. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉F | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder/crystals | [2] |

| Melting Point | 71-74 °C (lit.) | |

| Boiling Point | 248 °C (lit.) | |

| Solubility | Insoluble in water; Soluble in alcohol and ether |

Thermal Stability and Decomposition

Hazardous Decomposition Products

Safety data sheets consistently report that the thermal decomposition of this compound can generate hazardous substances. These products are formed from the breakdown of the biphenyl (B1667301) structure and the release of the fluorine substituent.

| Decomposition Product | Chemical Formula | Hazard |

| Carbon Monoxide | CO | Toxic, flammable gas |

| Carbon Dioxide | CO₂ | Asphyxiant at high concentrations |

| Hydrogen Fluoride | HF | Highly toxic and corrosive gas |

It is crucial to handle this compound in well-ventilated areas and to take appropriate precautions to avoid thermal decomposition. In the event of a fire, self-contained breathing apparatus should be used to protect against the inhalation of these toxic fumes.

Proposed Thermal Degradation Pathway

The precise mechanism of thermal degradation for this compound has not been explicitly detailed in the available literature. However, by drawing parallels with studies on the thermal decomposition of chlorinated biphenyls, a plausible degradation pathway can be proposed. The process is likely initiated by the cleavage of the C-F bond, which is the weakest bond in the molecule, followed by a series of radical reactions.

Caption: Proposed thermal degradation pathway for this compound.

Studies on 4-chlorobiphenyl (B17849) have shown that thermal decomposition can lead to the formation of chlorophenols, chlorobenzenes, and even polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs) at high temperatures.[3] By analogy, the pyrolysis of this compound could potentially lead to the formation of fluorinated phenols, benzenes, and dibenzofurans, although this has not been experimentally confirmed.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and degradation of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.

Caption: General experimental workflow for TGA analysis.

For a more in-depth analysis of the evolved gases during decomposition, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).[4][5] This would allow for the real-time identification of the gaseous decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, phase transitions, and can also indicate decomposition through exothermic or endothermic events.

Caption: General experimental workflow for DSC analysis.

Conclusion

This compound is a thermally stable compound under standard conditions. However, at elevated temperatures, it undergoes decomposition to produce hazardous substances, including carbon monoxide, carbon dioxide, and hydrogen fluoride. While specific experimental data on its thermal degradation is limited, analogous studies on chlorinated biphenyls suggest a degradation pathway involving C-F bond cleavage and subsequent radical reactions, which could potentially form other toxic fluorinated aromatic compounds. The use of standardized thermal analysis techniques such as TGA and DSC, preferably coupled with evolved gas analysis, is recommended to fully characterize the thermal stability and degradation profile of this compound. This information is paramount for ensuring its safe use in research and industrial applications and for understanding its environmental impact.

References

- 1. This compound | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Item - Thermal studies of chlorinated and mixed halogenated biphenyls - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 4. piketech.com [piketech.com]

- 5. Thermogravimetric Analysis - TGA–FTIR [eag.com]

Navigating the Environmental Journey of 2-Fluorobiphenyl: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and transport of 2-Fluorobiphenyl (2-FBP), a fluorinated aromatic compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential. It further details standardized experimental protocols for assessing its environmental behavior.

Physicochemical Properties of this compound

The environmental behavior of this compound is fundamentally governed by its intrinsic physical and chemical properties. These parameters determine its distribution across air, water, and soil compartments, as well as its potential to be taken up by living organisms. A summary of these key properties is presented below.

| Property | Value | Unit | Reference/Method |

| Molecular Formula | C₁₂H₉F | - | PubChem |

| Molecular Weight | 172.20 | g/mol | PubChem |

| Melting Point | 71-74 | °C | [1][2][3] |

| Boiling Point | 248 | °C | [1][2][3] |

| Density | 1.245 | g/cm³ | [1][2] |

| Water Solubility | Insoluble | - | [1][2][3] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 3.692 | unitless | |

| Organic Carbon-Water (B12546825) Partition Coefficient (Kₒc) | 1341 | L/kg | EPI Suite™ Estimation |

| Henry's Law Constant | 1.96E-04 | atm·m³/mol | EPI Suite™ Estimation |

| Vapor Pressure | 0.015 | mmHg at 25°C | EPI Suite™ Estimation |

Environmental Fate and Transport

The journey of this compound through the environment is a complex interplay of degradation, sorption, and transport processes. Understanding these pathways is crucial for predicting its persistence and potential impact.

Degradation

Biotic Degradation:

Microbial breakdown is a significant degradation pathway for this compound. The bacterium Pseudomonas pseudoalcaligenes KF707 has been shown to utilize 2-FBP as a sole source of carbon and energy[4]. The degradation proceeds via the classical biphenyl (B1667301) (bph) pathway, initiating with a dioxygenase attack on the non-fluorinated ring[5]. This leads to the formation of key metabolites, including 2-fluorobenzoate (B1215865) and 2-fluoromuconic acid[4][6]. However, P. pseudoalcaligenes KF707 cannot further metabolize the resulting fluorobenzoate, indicating that complete mineralization depends on the capabilities of other microorganisms in the environment to break down these halogenated intermediates[4][6].

Estimated biodegradation half-lives from EPI Suite™ suggest that 2-FBP is not readily biodegradable. In water, the predicted half-life is on the order of weeks to months, while in soil and sediment, it can extend to several months.

Abiotic Degradation:

Abiotic degradation processes, such as photolysis, also contribute to the breakdown of 2-FBP. In the atmosphere, the primary removal mechanism is expected to be its reaction with photochemically-produced hydroxyl (OH) radicals. The estimated atmospheric half-life, based on the reaction rate with OH radicals, is approximately 3.6 days (EPI Suite™). In aquatic systems, while direct photolysis can occur, indirect photolysis mediated by reactive species like hydroxyl radicals and singlet oxygen is also likely to play a role, similar to other chlorinated biphenyls.

Mobility and Transport

The mobility of this compound in the environment is dictated by its partitioning behavior between soil/sediment, water, and air.

-

Sorption: With a high estimated organic carbon-water partition coefficient (Kₒc) of 1341 L/kg, 2-FBP is expected to have low mobility in soil and will tend to adsorb to organic matter in soil and sediment. This reduces its potential for leaching into groundwater.

-

Volatility: The estimated Henry's Law constant of 1.96E-04 atm·m³/mol suggests that volatilization from water surfaces can be a relevant transport process.

-

Atmospheric Deposition: Once in the atmosphere, 2-FBP can be transported over distances and be deposited back to terrestrial and aquatic environments through wet and dry deposition.

Bioaccumulation

The octanol-water partition coefficient (Log Kₒw) is a key indicator of a substance's potential to bioaccumulate in organisms. The Log Kₒw of 3.692 for 2-FBP suggests a moderate potential for bioaccumulation in aquatic organisms. The estimated bioconcentration factor (BCF) from EPI Suite™ is 235, further supporting this potential.

Mandatory Visualizations

Caption: Environmental fate and transport pathways of this compound.

References

An In-depth Technical Guide to the Toxicological Data and Safety Precautions for 2-Fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and essential safety precautions for 2-Fluorobiphenyl (CAS No. 321-60-8). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and assessment of this compound.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through various studies, though comprehensive data is not always available. The existing information indicates that it has low acute toxicity and is not mutagenic in the assays conducted.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. The available information suggests a low order of acute toxicity by the oral route.

| Test | Species | Route | Result | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg body weight | [1] |

| Acute Toxicity Estimate | - | Oral | ATE CLP (oral) = 500.000 mg/kg body weight |

Irritation and Sensitization

| Test | Species | Result | Classification | Reference |

| Acute Dermal Irritation | Rabbit | No irritation observed | Non-irritant | [2] |

Mutagenicity

In vitro studies have been performed to assess the mutagenic potential of this compound. The results from these assays have been negative, indicating that the compound does not induce gene mutations under the tested conditions.

| Test | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Negative | [3] |

| In vitro Mammalian Cell Gene Mutation Test | Mouse Lymphoma L5178Y cells | Without | Negative | [3] |

Carcinogenicity

There is no direct evidence to classify this compound as a carcinogen. Regulatory agencies such as IARC, NTP, ACGIH, and OSHA have not listed it as a carcinogen.[1] It is important to note that studies on the parent compound, biphenyl, have shown some evidence of carcinogenicity in animal models.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the toxicological assessment of chemicals like this compound.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This study is generally conducted in accordance with OECD Guideline 425.

-

Test Animals: Typically, female rats are used. Animals are fasted overnight before administration of the test substance.[4]

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight.[1][5]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[5] Observations are made frequently on the day of dosing and at least once daily thereafter.[6]

-

Parameters Measured: Mortality, clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes are recorded.[6]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[1]

Acute Dermal Irritation Study

This study is typically performed following OECD Guideline 404.

-

Test Animals: Healthy young adult albino rabbits are commonly used.[2] The dorsal area of the trunk is clipped free of fur 24 hours before the test.[7]

-

Application of Test Substance: A small amount (e.g., 0.5 g) of the test substance is applied to a small area of the skin under a gauze patch. The patch is held in contact with the skin with a semi-occlusive dressing for a specified period, usually 4 hours.[2]

-

Observation Period: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[2]

-

Scoring: Skin reactions are scored according to a standardized system (e.g., Draize scale).[7]

Bacterial Reverse Mutation Assay (Ames Test)

This assay is conducted based on OECD Guideline 471.

-

Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used.[8]

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

-

Procedure: The tester strains are exposed to the test substance at various concentrations on a minimal agar (B569324) medium.[8] If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize histidine and thus grow and form colonies.

-

Data Analysis: The number of revertant colonies is counted for each concentration and compared to the spontaneous reversion rate in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.[8]

In vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

This assay is performed in accordance with OECD Guideline 490.

-

Cell Line: L5178Y mouse lymphoma cells, which are heterozygous at the thymidine (B127349) kinase (TK) locus, are commonly used.[9][10]

-

Exposure: The cells are exposed to the test substance at a range of concentrations, both with and without metabolic activation (S9 mix).[11]

-

Principle: The assay detects mutations at the TK locus. Cells that undergo a mutation in the functional TK gene are resistant to the cytotoxic effects of a pyrimidine (B1678525) analogue, such as trifluorothymidine (TFT), and can proliferate to form colonies in its presence.[9]

-

Data Analysis: The frequency of mutant colonies is determined and compared to the negative control. A significant, dose-dependent increase in mutant frequency is indicative of mutagenic activity.[10]

Visualizations

Experimental and Conceptual Diagrams

The following diagrams illustrate a general workflow for toxicity testing and a conceptual representation of this compound metabolism.